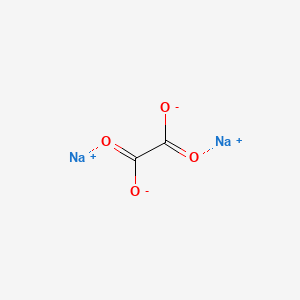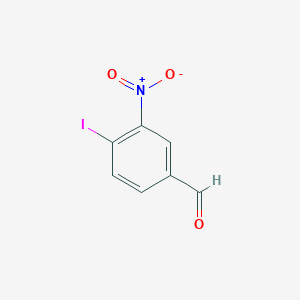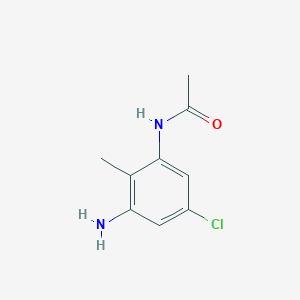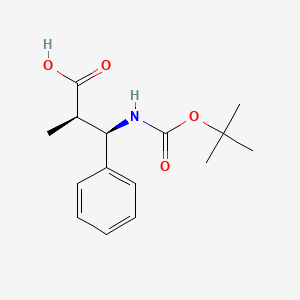![molecular formula C14H21N3O3 B11760451 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a hydroxyimino-pyridinylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate typically involves the following steps:
-
Formation of the Hydroxyimino Intermediate: : The starting material, 4-pyridin-2-ylbutan-2-one, undergoes an oximation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the hydroxyimino intermediate.
-
Carbamate Formation: : The hydroxyimino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyimino group can undergo oxidation to form a nitro group under strong oxidizing conditions.
-
Reduction: : The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
-
Substitution: : The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of tert-butyl N-[(4Z)-4-nitro-4-pyridin-2-ylbutyl]carbamate.
Reduction: Formation of tert-butyl N-[(4Z)-4-amino-4-pyridin-2-ylbutyl]carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used as a probe to study enzyme mechanisms, particularly those involving oxime and carbamate functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate would depend on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification of active site residues. The hydroxyimino group can form reversible covalent bonds with nucleophilic amino acids, while the carbamate group can interact with the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-[(4Z)-4-hydroxyimino-4-phenylbutyl]carbamate: Similar structure but with a phenyl group instead of a pyridinyl group.
tert-Butyl N-[(4Z)-4-hydroxyimino-4-benzylbutyl]carbamate: Similar structure but with a benzyl group.
tert-Butyl N-[(4Z)-4-hydroxyimino-4-ethylbutyl]carbamate: Similar structure but with an ethyl group.
Uniqueness
The presence of the pyridinyl group in tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Propiedades
Fórmula molecular |
C14H21N3O3 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12- |
Clave InChI |
KRLFPXNJRLONFS-ATVHPVEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=CC=N1 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)



![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)

